1-(2-Bromopropyl)-2,4-difluorobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Bromopropyl)-2,4-difluorobenzene is an organic compound characterized by a benzene ring substituted with a bromopropyl group at the first position and two fluorine atoms at the second and fourth positions. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Bromopropyl)-2,4-difluorobenzene can be synthesized through several methods, including:
Halogenation: Starting with 2,4-difluorobenzene, the compound can undergo halogenation with bromine in the presence of a catalyst such as iron(III) bromide (FeBr3) to introduce the bromopropyl group.
Nucleophilic Substitution: Another method involves the nucleophilic substitution of a suitable leaving group with a bromopropyl group.
Industrial Production Methods: In an industrial setting, the compound is typically produced through continuous flow processes that ensure high purity and yield. These methods often involve the use of advanced catalysts and controlled reaction conditions to optimize the synthesis.
Chemical Reactions Analysis
1-(2-Bromopropyl)-2,4-difluorobenzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids.
Reduction: Reduction reactions can convert the compound to its corresponding amine or alkane derivatives.
Substitution: Substitution reactions can replace the bromine atom with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Typical reagents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst.
Substitution: Reagents such as sodium hydroxide (NaOH) and ammonia (NH3) are often used.
Major Products Formed:
Oxidation: Products include 1-(2-bromopropyl)-2,4-difluorobenzoic acid and 1-(2-bromopropyl)-2,4-difluorophenol.
Reduction: Products include 1-(2-bromopropyl)-2,4-difluoroaniline and 1-(2-bromopropyl)-2,4-difluoropropane.
Substitution: Products include 1-(2-hydroxypropyl)-2,4-difluorobenzene and 1-(2-aminoethyl)-2,4-difluorobenzene.
Scientific Research Applications
1-(2-Bromopropyl)-2,4-difluorobenzene is utilized in various scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of biological systems and the development of new pharmaceuticals.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-(2-Bromopropyl)-2,4-difluorobenzene exerts its effects depends on its specific application. In drug design, for example, the compound may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can include signal transduction, gene expression modulation, and metabolic processes.
Comparison with Similar Compounds
1-(2-Bromopropyl)-2,4-difluorobenzene is compared with similar compounds to highlight its uniqueness:
1-(2-Chloropropyl)-2,4-difluorobenzene: Similar structure but with chlorine instead of bromine, leading to different reactivity and properties.
1-(2-Bromopropyl)-2,6-difluorobenzene: Similar structure but with fluorine atoms at different positions, affecting its chemical behavior.
1-(2-Bromopropyl)-3,5-difluorobenzene: Another positional isomer with different chemical and physical properties.
Properties
IUPAC Name |
1-(2-bromopropyl)-2,4-difluorobenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrF2/c1-6(10)4-7-2-3-8(11)5-9(7)12/h2-3,5-6H,4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCCSQLDNZUFUBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=C(C=C(C=C1)F)F)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrF2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1511523-23-1 |
Source
|
Record name | 1-(2-bromopropyl)-2,4-difluorobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.